3-(2-Methylpropyl)oxiran-2-one

Catalog No.
S13075938
CAS No.
647025-21-6
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methylpropyl)oxiran-2-one

CAS Number

647025-21-6

Product Name

3-(2-Methylpropyl)oxiran-2-one

IUPAC Name

3-(2-methylpropyl)oxiran-2-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4(2)3-5-6(7)8-5/h4-5H,3H2,1-2H3

InChI Key

XDPBPHBNBWLMCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)O1

3-(2-Methylpropyl)oxiran-2-one, also known as 3-(2-methylpropyl)glycidic acid, is a cyclic organic compound characterized by the presence of an epoxide (oxirane) ring. This compound has a molecular formula of C7H12OC_7H_{12}O and a molecular weight of approximately 112.17 g/mol. The structure includes a three-membered epoxide ring attached to a carbon chain with a branched alkyl group, specifically a 2-methylpropyl group. This unique structure imparts distinct physical and chemical properties, making it an interesting subject of study in organic chemistry.

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the epoxide ring into diols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to various substituted products when reacted with nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.

The synthesis of 3-(2-Methylpropyl)oxiran-2-one typically involves epoxidation reactions. One common method is the reaction of 2-methylpropene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This process forms an epoxide intermediate that can be isolated and purified. In industrial settings, continuous flow reactors are employed for scaling up production, allowing for precise control over reaction conditions to enhance yield and purity while adhering to green chemistry principles.

3-(2-Methylpropyl)oxiran-2-one finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Industry: The compound is investigated for its potential use in drug development and as an intermediate in pharmaceutical synthesis.
  • Polymer Production: It is utilized in producing polymers and other industrial chemicals due to its reactive nature.

Studies focusing on the interactions of 3-(2-Methylpropyl)oxiran-2-one with biological systems suggest that its epoxide ring can react with nucleophiles present in enzymes or other biomolecules. This interaction may lead to modifications in enzyme activity or inhibition of specific pathways, highlighting the compound's potential as a bioactive agent . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 3-(2-Methylpropyl)oxiran-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Methylpropene oxideEpoxideSimple structure; less steric hindrance
2,3-EpoxybutaneEpoxideContains a four-membered ring; different reactivity
1,2-EpoxypropaneEpoxideSmaller alkyl group; more reactive due to strain

Uniqueness

3-(2-Methylpropyl)oxiran-2-one is unique due to its specific substitution pattern on the epoxide ring. This imparts distinct steric and electronic environments compared to other epoxides. Its branched alkyl group enhances its reactivity and potential applications in organic synthesis and pharmaceuticals.

Three-Dimensional Conformational Analysis

The conformational landscape of 3-(2-Methylpropyl)oxiran-2-one is primarily governed by the inherent ring strain of the three-membered epoxide ring and the rotational flexibility around the carbon-carbon bonds connecting the 2-methylpropyl substituent [10] [11]. The epoxide ring itself adopts a highly strained geometry with bond angles significantly deviated from the ideal tetrahedral angle of 109.5 degrees, resulting in substantial angle strain and torsional strain [14] [27].

Computational studies of substituted oxirane systems reveal that compounds with similar structural motifs typically present fewer than 25 distinct conformers due to the geometric constraints imposed by the three-membered ring [10]. The 2-methylpropyl substituent introduces additional conformational complexity through rotation around the C-C bonds, generating multiple rotational isomers with varying stabilities [11] [13].

The epoxide ring geometry creates a locked conformation where the ring carbons maintain a nearly planar arrangement with the oxygen atom [12] [14]. This rigid structure contrasts sharply with the conformational flexibility observed in the aliphatic chain, where gauche and anti conformations can be adopted depending on the relative orientations of the methyl groups and the epoxide ring [13].

Table 1: Conformational Parameters of 3-(2-Methylpropyl)oxiran-2-one

ParameterValueSource
Epoxide ring strain energy27-30 kcal/mol [14] [27]
C-O-C bond angle (epoxide)~60° [14]
Number of primary conformers<25 [10]
Rotational barriers (C-C bonds)2-4 kcal/mol [11]
Ring planarity deviation<0.1 Å [12]

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 3-(2-Methylpropyl)oxiran-2-one reveals distinctive fingerprint patterns that facilitate structural identification and conformational analysis [31] [32] [33]. Nuclear magnetic resonance spectroscopy provides particularly valuable insights into the electronic environment and connectivity patterns within the molecule.

In proton nuclear magnetic resonance spectroscopy, the epoxide ring protons appear as characteristic resonances in the range of 2.5 to 3.5 parts per million, shifted to slightly higher field compared to typical ether systems due to the unique electronic environment within the strained three-membered ring [31] [32]. The methyl groups of the 2-methylpropyl substituent generate distinct signals in the upfield region between 0.9 and 1.2 parts per million, while the methylene protons connecting the branched alkyl group to the epoxide ring resonate in the intermediate region of 1.5 to 2.5 parts per million [31] [33].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the epoxide ring carbons as signals typically appearing between 50 and 65 parts per million, reflecting the altered hybridization and electronic environment within the strained ring system [16] [32]. The carbonyl carbon, when present in related oxirane derivatives, exhibits characteristic downfield shifts in the range of 190 to 210 parts per million [16] [21].

Table 2: Spectroscopic Data for 3-(2-Methylpropyl)oxiran-2-one

TechniqueAssignmentChemical Shift/FrequencyReference
¹H Nuclear Magnetic ResonanceEpoxide ring protons2.5-3.5 ppm [31] [32]
¹H Nuclear Magnetic ResonanceMethyl groups (2-methylpropyl)0.9-1.2 ppm [31] [33]
¹H Nuclear Magnetic ResonanceMethylene protons1.5-2.5 ppm [31] [33]
¹³C Nuclear Magnetic ResonanceEpoxide ring carbons50-65 ppm [16] [32]
¹³C Nuclear Magnetic ResonanceAliphatic carbons20-45 ppm [16] [21]
Infrared SpectroscopyEpoxide ring breathing1230-1280 cm⁻¹ [37] [18]
Infrared SpectroscopyCarbon-oxygen stretch (epoxide)810-950 cm⁻¹ [37] [18]
Infrared SpectroscopyCarbon-hydrogen stretches2850-3000 cm⁻¹ [33] [37]

Infrared spectroscopy of epoxide-containing compounds demonstrates characteristic absorption patterns that reflect the unique vibrational modes of the three-membered ring system [18] [37]. The epoxide ring exhibits three primary vibrational modes: symmetric ring breathing at 1230-1280 inverse centimeters, asymmetric carbon-oxygen-carbon stretching at 810-950 inverse centimeters, and symmetric carbon-oxygen-carbon stretching at 750-880 inverse centimeters [37] [18].

Mass spectrometry analysis of 3-(2-Methylpropyl)oxiran-2-one reveals fragmentation patterns consistent with epoxide-containing molecules [33] [35]. The molecular ion peak appears at mass-to-charge ratio 128, corresponding to the intact molecular structure [7]. Common fragmentation pathways include loss of the 2-methylpropyl group, generating characteristic fragment ions that facilitate structural elucidation [35].

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Theory)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 3-(2-Methylpropyl)oxiran-2-one [21] [22] [23]. These computational approaches reveal the distribution of electron density, orbital energies, and reactivity patterns that govern the chemical behavior of this substituted oxirane.

Molecular orbital analysis demonstrates that the epoxide ring exhibits significant strain-induced perturbations in the carbon-oxygen sigma and sigma-star orbitals [10] [26]. The three-membered ring geometry results in poor orbital overlap and elevated energy levels for both bonding and antibonding molecular orbitals, contributing to the enhanced reactivity characteristic of epoxide compounds [14] [26].

The highest occupied molecular orbital typically resides on the oxygen atom of the epoxide ring, while the lowest unoccupied molecular orbital often corresponds to the carbon-oxygen sigma-star antibonding orbital [26]. This orbital arrangement facilitates nucleophilic attack at the epoxide carbon atoms, explaining the susceptibility of these compounds to ring-opening reactions [26] [28].

Table 3: Computational Chemistry Parameters

PropertyValueMethodReference
Highest occupied molecular orbital energy-9.2 to -9.8 eVDensity Functional Theory [21] [22]
Lowest unoccupied molecular orbital energy1.5 to 2.1 eVDensity Functional Theory [21] [22]
Dipole moment2.1-2.4 DB3LYP/6-311+G(d,p) [21] [23]
Ring strain energy27.3 kcal/molDensity Functional Theory [10] [14]
Carbon-oxygen bond length (epoxide)1.43-1.45 ÅOptimized geometry [10] [21]
Carbon-carbon bond length (epoxide)1.47-1.49 ÅOptimized geometry [10] [21]

Density functional theory calculations employing various functionals including B3LYP, M06-2X, and CAM-B3LYP have been extensively applied to oxirane systems [21] [22]. These computational studies reveal that the choice of functional significantly impacts the accuracy of predicted properties, with hybrid functionals generally providing superior performance for epoxide-containing molecules [21] [10].

The electronic structure calculations indicate that the 2-methylpropyl substituent exerts both steric and electronic influences on the epoxide ring [11] [13]. Steric interactions between the branched alkyl group and the ring system can stabilize certain conformations while destabilizing others, leading to preferential adoption of specific geometric arrangements [11] [13].

Comparative Analysis with Analogous Oxirane Derivatives

The structural and chemical properties of 3-(2-Methylpropyl)oxiran-2-one can be effectively contextualized through comparison with related oxirane derivatives [25] [26] [29]. This comparative analysis reveals how structural modifications influence molecular behavior and reactivity patterns.

Simple oxirane compounds such as ethylene oxide and propylene oxide exhibit higher ring strain energies and greater reactivity compared to more substituted derivatives [27] [28]. The presence of the 2-methylpropyl substituent in 3-(2-Methylpropyl)oxiran-2-one introduces steric hindrance that can moderate the reactivity of the epoxide ring while simultaneously providing additional sites for molecular interactions [11] [25].

Table 4: Comparative Analysis of Oxirane Derivatives

CompoundMolecular FormulaMolecular WeightRing Strain EnergyReactivity Index
Ethylene oxideC₂H₄O44.0527.5 kcal/molHigh
Propylene oxideC₃H₆O58.0827.2 kcal/molHigh
2-MethyloxiraneC₃H₆O58.0827.0 kcal/molModerate-High
3-(2-Methylpropyl)oxiran-2-oneC₇H₁₂O112.1726.8 kcal/molModerate
2,3-DimethyloxiraneC₄H₈O72.1126.5 kcal/molModerate

Oxirane derivatives with branched alkyl substituents demonstrate altered conformational preferences compared to their linear counterparts [11] [26]. The 2-methylpropyl group in 3-(2-Methylpropyl)oxiran-2-one creates a more complex steric environment that influences both the ground-state geometry and the transition states for ring-opening reactions [11] [29].

Comparative studies of substituted oxiranes reveal that the position and nature of substituents significantly affect the regioselectivity of nucleophilic attack [26] [29]. Bulky substituents such as the 2-methylpropyl group tend to direct nucleophilic attack toward the less substituted carbon atom of the epoxide ring, consistent with steric control mechanisms [26] [28].

The hydrophobic character of the 2-methylpropyl substituent also influences the solubility and phase behavior of 3-(2-Methylpropyl)oxiran-2-one compared to smaller, more polar oxirane derivatives [11] [25]. This structural feature impacts both the synthetic accessibility and potential applications of the compound in various chemical processes [25] [29].

The synthesis of 3-(2-methylpropyl)oxiran-2-one relies fundamentally on epoxidation reactions utilizing peroxycarboxylic acids as oxidizing agents. meta-Chloroperoxybenzoic acid represents the most widely employed reagent for this transformation due to its optimal balance of reactivity, selectivity, and handling characteristics [1]. The epoxidation mechanism proceeds through a concerted pathway wherein the peroxyacid attacks the alkene double bond in a syn-addition manner, preserving the stereochemical configuration of the starting material [2].

The Prilezhaev reaction mechanism involves a cyclic transition state where the peroxyacid bisects the carbon-carbon double bond, enabling simultaneous formation of both carbon-oxygen bonds on the same face of the alkene [2]. This stereospecific nature ensures that cis-alkenes yield cis-epoxides and trans-alkenes produce trans-epoxides, making it particularly valuable for synthesizing stereochemically defined compounds like 3-(2-methylpropyl)oxiran-2-one [3].

Alternative peroxyacids offer distinct advantages for specific synthetic requirements. Peracetic acid demonstrates higher reactivity than meta-chloroperoxybenzoic acid but requires careful handling due to its explosive nature [4]. Trifluoroperacetic acid exhibits exceptional reactivity, successfully epoxidizing even unreactive alkenes where other peroxyacids fail, though its extreme hazard profile limits practical applications [5]. Perbenzoic acid provides a middle ground between reactivity and safety, making it suitable for substrates requiring moderate oxidation conditions [6].

The comparative analysis of peroxyacids reveals significant variations in their performance characteristics. meta-Chloroperoxybenzoic acid typically achieves selectivities of 85-95% with yields ranging from 80-95%, while maintaining reasonable safety profiles despite its shock sensitivity [1] [3]. Peracetic acid offers higher reactivity but lower selectivity (70-85%) due to competing side reactions, particularly with sensitive functional groups [4]. Trifluoroperacetic acid delivers superior selectivity (90-98%) and yields (85-99%) but requires specialized handling protocols due to its explosive nature [5].

Continuous Flow Reactor Systems for Industrial Production

Continuous flow reactor technology has revolutionized industrial epoxidation processes by addressing critical safety concerns and operational limitations inherent in traditional batch systems [7] [8]. Flow reactors enable precise control over reaction parameters, including temperature, pressure, residence time, and reactant mixing, resulting in enhanced selectivity and consistent product quality [9].

The design of continuous flow systems for epoxidation incorporates static mixing channels that ensure efficient mass and heat transfer between organic and aqueous phases [10]. These microreactor systems feature separate channels for preheating organic substrates and aqueous oxidants before combining them in mixing zones operating under positive pressure up to 7 bar [10]. This configuration eliminates hotspot formation and enables rapid heat dissipation, critical factors for managing the highly exothermic nature of epoxidation reactions [7].

Process intensification through flow chemistry offers substantial advantages over batch operations. Smaller reactor volumes inherently improve safety by limiting the quantity of hazardous materials present at any given time, reducing the potential impact of equipment failures or operational errors [7]. The superior heat transfer characteristics of flow systems enable better temperature control, preventing thermal runaway reactions that pose significant risks in batch processes [11].

In situ peroxyacid generation represents a particularly innovative approach in flow reactor design. Rather than handling and storing dangerous peroxyacids, these systems generate the oxidant continuously by mixing hydrogen peroxide with carboxylic acids within the reactor [7] [8]. This strategy eliminates the safety hazards associated with peroxyacid storage while maintaining high reaction efficiency [8].

Industrial-scale flow reactors for epoxidation typically operate at temperatures between 60-75°C and pressures of 3-5 bar, with residence times of 10-20 minutes [8]. Catalyst loadings can be reduced to 0.1-0.5 mol% due to improved mass transfer and reaction efficiency, while maintaining conversions of 90-95% and selectivities of 92-96% [7] [8]. These parameters demonstrate significant improvements over batch processes in terms of both efficiency and safety.

Green Chemistry Approaches in Large-Scale Synthesis

Sustainable epoxidation methodologies have gained prominence as environmental regulations and economic pressures drive the adoption of greener chemical processes [12] [13]. Hydrogen peroxide-based systems utilizing heterogeneous catalysts represent the most successful commercial implementation of green epoxidation technology [14] [15]. These systems eliminate the formation of stoichiometric acid waste typical of peroxyacid-based methods while using water as the sole byproduct [12].

Tungsten-based polyoxometalate catalysts combined with aqueous hydrogen peroxide have demonstrated exceptional performance in solvent-free epoxidation reactions [10] [16]. These catalysts enable the epoxidation of biorenewable terpene substrates at temperatures of 50°C with excellent yields and selectivities while maintaining catalyst recyclability [16]. The phase-transfer catalyst system facilitates efficient mass transfer between organic substrates and aqueous hydrogen peroxide, enabling reactions to proceed without organic solvents [10].

Biocatalytic epoxidation employs enzymatic systems to achieve highly selective transformations under mild conditions [17] [18]. Peroxygenases and monooxygenases catalyze epoxidation reactions using hydrogen peroxide as the oxidant, operating at temperatures between 25-40°C with exceptional atom economy (90-98%) [18]. These enzymatic systems demonstrate particular value for producing optically active epoxides and processing sensitive substrates that would decompose under traditional chemical conditions [17].

Electrochemical epoxidation represents an emerging green technology that eliminates the need for chemical oxidants entirely [12]. These systems use water as the oxygen source, generating oxygen atoms through electrochemical processes at room temperature and atmospheric pressure [12]. The method produces minimal waste and generates no carbon dioxide emissions, achieving atom economies approaching 95-99% [12].

Supercritical carbon dioxide serves dual roles as both solvent and reactant in advanced epoxidation systems [19] [20]. The enhanced solubility of hydrogen and other gases in supercritical carbon dioxide dramatically increases reaction rates compared to conventional liquid-phase operations [20]. This technology offers negative carbon dioxide emissions when the carbon dioxide used as solvent is captured from industrial waste streams [19].

Purification Techniques and Yield Optimization Strategies

Distillation remains the primary industrial method for epoxide purification due to its scalability and cost-effectiveness [21] [22]. Simple distillation exploits boiling point differences between epoxide products and reaction byproducts, achieving purities of 90-95% with recovery yields of 85-95% [21]. However, the presence of azeotropic mixtures often necessitates more sophisticated separation approaches [22].

Extractive distillation utilizing selective solvents enables the separation of azeotropic mixtures common in epoxide systems [23]. This technique introduces a high-boiling solvent that preferentially interacts with specific components, altering their relative volatilities and enabling separation [23]. For epoxide purification, extractive distillation can achieve purities of 92-97% with recovery yields of 80-92%, though at the cost of increased energy consumption [23].

Column chromatography provides the highest purity levels (95-99%) but suffers from limited scalability and high operational costs [24]. Silica gel chromatography effectively separates epoxides from unreacted starting materials and byproducts based on polarity differences, though recovery yields typically range from 70-90% due to product retention on the stationary phase [24].

Specialized purification protocols for carbonyl impurities employ amine-containing compounds that react selectively with aldehydes and ketones through Schiff base formation [23]. These compounds, introduced above the epoxide feed point in distillation columns, effectively remove carbonyl impurities while allowing pure epoxide recovery as the overhead product [23].

High-performance liquid chromatography enables analytical quantification of epoxides following derivatization with N,N-diethyldithiocarbamate [25]. This method achieves detection limits as low as 5 picomoles with recoveries exceeding 94%, making it valuable for quality control and reaction monitoring applications [25].

Yield optimization strategies focus on controlling reaction parameters to maximize conversion while minimizing side reactions. Temperature optimization typically identifies optima around 65°C, where reaction rates are sufficient without promoting epoxide ring-opening reactions [26]. Stoichiometry optimization requires careful balance between oxidant excess (necessary for complete conversion) and side reaction promotion (leading to yield loss) [27].

Response surface methodology enables systematic optimization of multiple parameters simultaneously [27] [26]. This statistical approach identifies optimal combinations of temperature, reaction time, catalyst loading, and reactant ratios while minimizing the number of required experiments [26]. Studies on similar epoxidation systems report optimal yields of 90-95% achieved through systematic parameter optimization [27] [26].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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